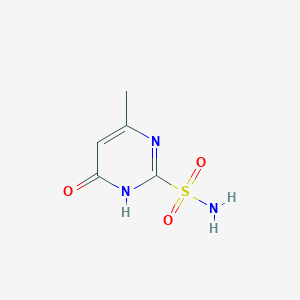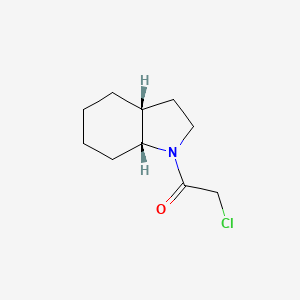
2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone is a synthetic organic compound characterized by its unique structure, which includes a chloroethyl ketone moiety attached to an octahydroindole ring system. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1H-indole and chloroacetyl chloride.
Formation of Octahydroindole: The indole undergoes hydrogenation under high pressure in the presence of a suitable catalyst (e.g., palladium on carbon) to form octahydroindole.
Chlorination: The octahydroindole is then reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to introduce the chloroethyl ketone group, yielding the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems for reagent addition and product isolation can further streamline the process.
化学反应分析
Types of Reactions
2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Substituted ethanone derivatives.
Reduction: 2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanol.
Oxidation: 2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanoic acid.
科学研究应用
2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
作用机制
The mechanism of action of 2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity by forming covalent bonds with active site residues or alter receptor function by binding to specific sites.
相似化合物的比较
Similar Compounds
2-Chloro-1-(1H-indol-1-yl)ethanone: Lacks the octahydro ring system, making it less sterically hindered.
2-Bromo-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone: Similar structure but with a bromo group instead of a chloro group, which may affect reactivity and biological activity.
1-((3aR,7aR)-Octahydro-1H-indol-1-yl)ethanone: Lacks the halogen substituent, potentially altering its chemical properties and reactivity.
Uniqueness
2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone is unique due to its combination of a chloroethyl ketone group and an octahydroindole ring system. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
属性
CAS 编号 |
50669-68-6 |
|---|---|
分子式 |
C10H16ClNO |
分子量 |
201.69 g/mol |
IUPAC 名称 |
1-[(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-2-chloroethanone |
InChI |
InChI=1S/C10H16ClNO/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h8-9H,1-7H2/t8-,9-/m1/s1 |
InChI 键 |
XFOUKPLRYJKKIB-RKDXNWHRSA-N |
手性 SMILES |
C1CC[C@@H]2[C@H](C1)CCN2C(=O)CCl |
规范 SMILES |
C1CCC2C(C1)CCN2C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


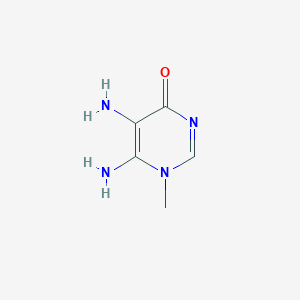
![(1R,4S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13099737.png)
![2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13099742.png)

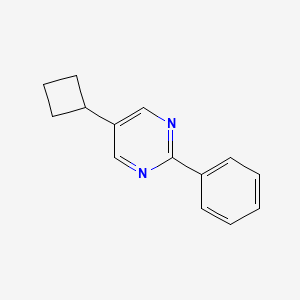
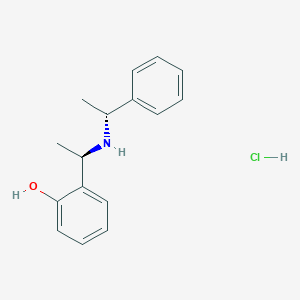
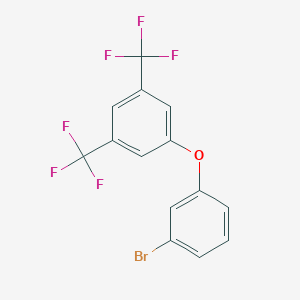
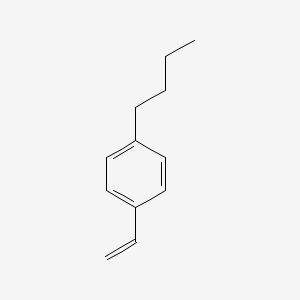
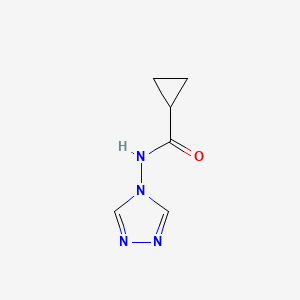

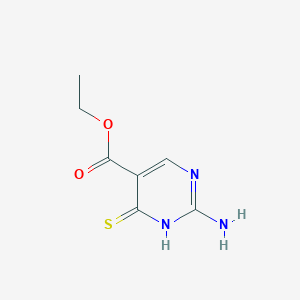
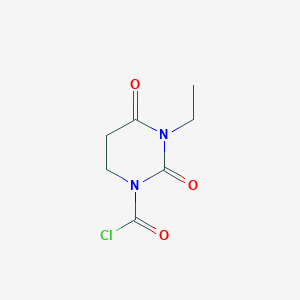
![5-Ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13099776.png)
